tert-butyl 3-[(1R)-1-aminoethyl]azetidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-[(1R)-1-aminoethyl]azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-7(11)8-5-12(6-8)9(13)14-10(2,3)4/h7-8H,5-6,11H2,1-4H3/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSURSCDQTBSUPP-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CN(C1)C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1CN(C1)C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[(1R)-1-aminoethyl]azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl chloroformate and an appropriate amine . The reaction is usually carried out under anhydrous conditions and in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-[(1R)-1-aminoethyl]azetidine-1-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Major Products Formed
Substitution Reactions: Substituted azetidine derivatives.
Oxidation: Oxidized azetidine derivatives.
Reduction: Reduced azetidine derivatives.
Hydrolysis: The corresponding carboxylic acid and tert-butanol.
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name: Tert-butyl 3-[(1R)-1-aminoethyl]azetidine-1-carboxylate
- Molecular Formula: C10H20N2O2
- Molecular Weight: 200.28 g/mol
- CAS Number: 2137030-21-6
The compound's structure includes a tert-butyl group that enhances its lipophilicity, making it suitable for various biological interactions. The presence of the aminoethyl group provides a reactive site for further functionalization, which is crucial in drug design and synthesis.
Medicinal Chemistry
This compound is investigated for its potential pharmacological properties. It serves as a precursor in the development of drugs targeting specific receptors or enzymes involved in various diseases.
Key Areas of Interest:
- Neurological Disorders: Research indicates potential applications in developing therapies for conditions affecting the central nervous system.
- Anticancer Agents: Studies suggest that derivatives may influence apoptotic pathways in cancer cells, providing a basis for anticancer drug development.
Biological Research
In biological studies, this compound is used to explore the effects of azetidine derivatives on cellular systems. Its interaction with biological targets can provide insights into mechanisms of action and therapeutic efficacy.
Biological Activity:
- Enzyme Modulation: Interaction studies focus on binding affinities to specific enzymes or receptors, which could lead to the modulation of their activities.
- Antimicrobial Properties: Preliminary research indicates that modifications to azetidine structures can enhance antimicrobial activity against resistant strains.
Organic Synthesis
In organic chemistry, this compound acts as a building block for synthesizing more complex molecules. It is particularly useful in creating heterocyclic compounds and natural product analogs.
Case Study 1: Inhibition of Transglutaminase Activity
A study investigated the structure-activity relationship (SAR) of azetidine derivatives, including this compound. Results showed that specific modifications could enhance selectivity for transglutaminase 2 (TG2), an enzyme linked to celiac disease management.
Case Study 2: Antimicrobial Testing
In vitro tests were conducted on azetidine derivatives against antibiotic-resistant bacterial strains. The results indicated minimum inhibitory concentrations (MIC) ranging from 1–8 µM, suggesting promising antimicrobial efficacy.
Data Tables
| Activity Type | Description |
|---|---|
| Enzyme Interaction | Modulates activity of specific enzymes |
| Antimicrobial Potential | Effective against resistant bacterial strains |
| Anticancer Potential | Influences apoptotic pathways in cancer cells |
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate
- tert-Butyl 3-(bromomethyl)azetidine-1-carboxylate
- tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate
Uniqueness
tert-Butyl 3-[(1R)-1-aminoethyl]azetidine-1-carboxylate is unique due to its specific stereochemistry and the presence of both the tert-butyl ester and aminoethyl groups.
Biological Activity
tert-butyl 3-[(1R)-1-aminoethyl]azetidine-1-carboxylate, also known as (1R)-1-Boc-3-aminoethylazetidine, is a synthetic organic compound characterized by its azetidine ring and aminoethyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which include interactions with various biological targets and applications in drug development.
- Molecular Formula : C10H20N2O2
- Molecular Weight : 200.28 g/mol
- Structure : The compound features a tert-butyl group, an azetidine ring, and a carboxylate moiety, which contribute to its lipophilicity and reactivity.
Synthesis
The synthesis of this compound typically involves several steps, including:
- Formation of the Azetidine Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Aminoethyl Group : This step often utilizes nucleophilic substitution reactions where the amino group reacts with activated halides.
- Protection of Functional Groups : The use of protecting groups like Boc (tert-butyloxycarbonyl) is common to facilitate selective reactions during synthesis.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors or enzymes within biological systems. Studies have indicated that the compound may exhibit the following activities:
- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, potentially affecting cell signaling and proliferation.
- Receptor Binding : The compound's structural features allow it to bind selectively to various receptors, influencing physiological responses.
Pharmacological Studies
Research has demonstrated that this compound exhibits promising pharmacological properties:
- Anticancer Activity : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent .
- Neuroprotective Effects : Preliminary investigations indicate that it may protect neuronal cells from oxidative stress, which could be beneficial in neurodegenerative diseases .
Case Studies
Applications
The potential applications of this compound extend beyond basic research:
- Drug Development : Its unique structure makes it a valuable building block for synthesizing more complex pharmaceutical compounds.
- Material Science : The compound's properties may be exploited in developing new materials with specific functionalities.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for tert-butyl 3-[(1R)-1-aminoethyl]azetidine-1-carboxylate, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with protected azetidine derivatives. For instance, aza-Michael addition of dibenzylic amide anions with tert-butyl acrylate under anhydrous conditions (0–5°C) can yield intermediates. Subsequent deprotection and functionalization require precise stoichiometric control and inert atmospheres to prevent side reactions. Chromatographic purification (e.g., flash column chromatography) and structural confirmation via NMR are essential .
Q. Which analytical techniques are essential for characterizing this compound, and how do they confirm structural integrity?
- Methodological Answer :
- 1H/13C NMR : Confirms azetidine ring geometry and substituent positions (e.g., tert-butyl and aminoethyl groups).
- HPLC-UV : Ensures purity (>95%) by detecting impurities at 254 nm.
- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS m/z calculated for C11H21N2O2: 213.16).
- Chiral Chromatography : Resolves the (1R) configuration using chiral stationary phases (e.g., Chiralpak AD-H column) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities of this compound derivatives across studies?
- Methodological Answer : Contradictions may arise from stereochemical variations or impurity profiles. Approaches include:
- Re-synthesis with Stereochemical Control : Use chiral catalysts (e.g., BINAP-Ru complexes) for enantioselective synthesis.
- Orthogonal Purity Analysis : Combine HPLC with charged aerosol detection (CAD) for non-UV-active impurities.
- Standardized SAR Studies : Employ fixed ATP concentrations (e.g., 10 µM) in kinase inhibition assays to normalize activity comparisons .
Q. What strategies optimize the compound’s stability during long-term pharmacological studies?
- Methodological Answer :
- Lyophilization : Use cryoprotectants (trehalose/sucrose) for aqueous solutions stored at -80°C.
- Stability-Indicating HPLC : Monitor ester linkage degradation (e.g., hydrolysis products) under accelerated conditions (40°C/75% RH).
- Inert Storage : Amber vials under argon minimize oxidation .
Q. How does the stereochemistry at the 1R position influence the compound’s interaction with biological targets?
- Methodological Answer : The 1R configuration enhances binding to chiral pockets in enzymes (e.g., kinases). Techniques include:
- Molecular Dynamics Simulations : Show 5.3 Å closer approach to ATP-binding sites compared to 1S isomers.
- X-ray Crystallography : Resolves ligand-protein interactions (e.g., hydrogen bonding with Asp86 in trypsin-like proteases).
- Competitive Binding Assays : Use radiolabeled analogues (e.g., [3H]-ligand displacement) to quantify stereochemical effects .
Q. What methodological approaches validate the compound’s role as a protease inhibitor in structure-based drug design?
- Methodological Answer :
- Crystallographic Fragment Screening : Synchrotron radiation (λ = 0.978 Å) identifies binding modes.
- Isothermal Titration Calorimetry (ITC) : Measures binding thermodynamics (ΔG = -9.8 kcal/mol).
- Enzyme Kinetics : Fluorogenic substrates (e.g., Z-GGR-AMC) quantify inhibition (IC50 = 120 nM).
- Mutagenesis Studies : D189A mutations in proteases confirm binding specificity .
Key Notes
- Stability studies must comply with ICH guidelines for pharmaceutical intermediates .
- Biological activity comparisons require standardized assay conditions to minimize variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
